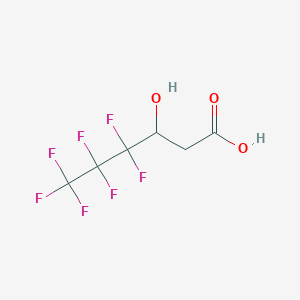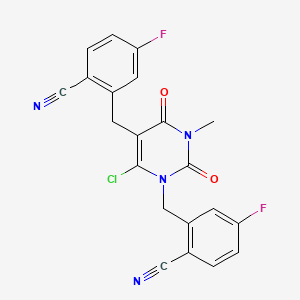
Trelagliptin Impurity 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Trelagliptin Impurity 16 involves several synthetic routes and reaction conditions. One method includes the nucleophilic substitution reaction of Trelagliptin intermediate II and Trelagliptin intermediate III in an organic solvent in the presence of phosphate and a phase transfer catalyst . The reaction is followed by recrystallization to achieve high purity levels . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Trelagliptin Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Comparaison Avec Des Composés Similaires
Trelagliptin Impurity 16 can be compared with other DPP-4 inhibitors such as Alogliptin and Sitagliptin. Trelagliptin exhibits more potent inhibition of DPP-4 compared to Alogliptin and Sitagliptin, with IC50 values of 1.3 nmol/L, 5.3 nmol/L, and 16.0 nmol/L, respectively . This highlights the uniqueness of this compound in terms of its inhibitory potency and selectivity . Similar compounds include Alogliptin, Sitagliptin, and Omarigliptin .
Propriétés
Formule moléculaire |
C21H13ClF2N4O2 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
2-[[6-chloro-1-[(2-cyano-5-fluorophenyl)methyl]-3-methyl-2,4-dioxopyrimidin-5-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C21H13ClF2N4O2/c1-27-20(29)18(8-14-6-16(23)4-2-12(14)9-25)19(22)28(21(27)30)11-15-7-17(24)5-3-13(15)10-26/h2-7H,8,11H2,1H3 |
Clé InChI |
TVYXEAOQLVJKLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl)CC3=C(C=CC(=C3)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


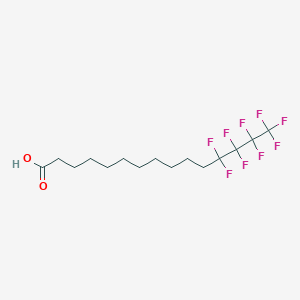

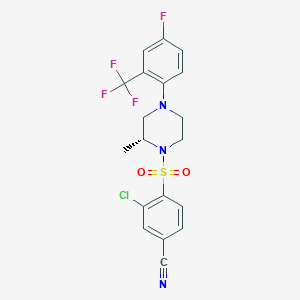
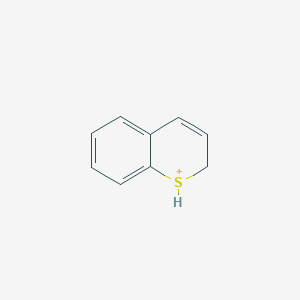
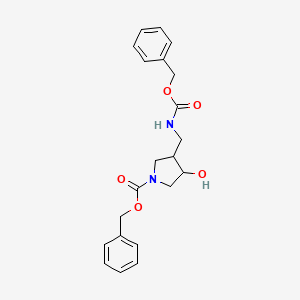
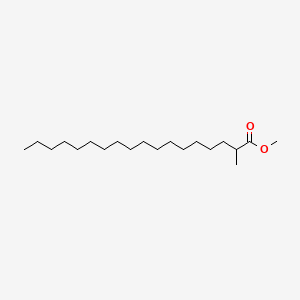
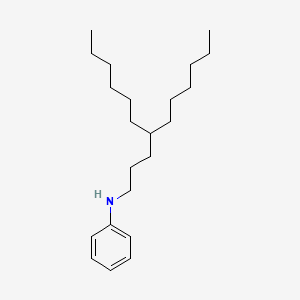
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
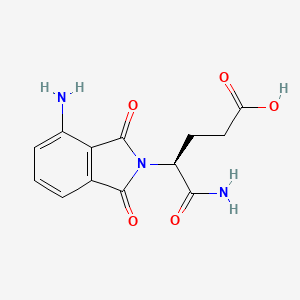
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)

